molecular formula C11H8F3NO2S B3127650 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione CAS No. 338421-06-0

4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione

Cat. No. B3127650
CAS RN: 338421-06-0
M. Wt: 275.25 g/mol
InChI Key: GAGUYJJEVAWGGR-UHFFFAOYSA-N
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Description

The compound “4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione” appears to contain a phenyl ring with a trifluoromethyl group attached, and a thiomorpholinedione group. The trifluoromethyl group is a common functional group in organic chemistry, known for its ability to influence the chemical properties of molecules due to the presence of highly electronegative fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring with a trifluoromethyl group attached, and a thiomorpholinedione group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group, for example, is known to influence properties such as polarity, boiling point, and chemical reactivity .

Scientific Research Applications

Electrochemical Sensing and Analysis

The modification of electrode surfaces with selective layers enhances electrochemical signal amplification. ThPhCF₃, when deposited as a polymeric film on a graphite electrode, has been studied for its interaction with synthetic stimulants. Researchers have used techniques like square wave voltammetry and electrochemical impedance spectroscopy to estimate the affinity of ThPhCF₃-modified electrodes for stimulants such as 2-aminoindane, buphedrone, and naphyrone. The presence of the –PhCF₃ group in the film plays a crucial role in recognizing these analytes. ThPhCF₃-modified electrodes exhibit high sensitivity and promise for detecting synthetic stimulants in forensic samples without prior pretreatment .

Drug Discovery and Medicinal Chemistry

ThPhCF₃ derivatives may serve as scaffolds for designing novel drugs. Researchers can explore modifications around the thiomorpholinedione core to enhance bioactivity. Computational studies (in silico) can guide the optimization of ThPhCF₃ analogs for specific targets, such as pain relief or anti-inflammatory activity .

Organic Light-Emitting Diodes (OLEDs)

ThPhCF₃ derivatives have been investigated for their electroluminescent properties. By incorporating these compounds into OLED structures, researchers aim to develop efficient and bright light-emitting devices. The trifluoromethyl group can influence the electronic properties of the material, affecting its emission characteristics .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many trifluoromethyl-containing compounds are considered hazardous due to the high reactivity of the trifluoromethyl group .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUYJJEVAWGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215998
Record name 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione

CAS RN

338421-06-0
Record name 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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